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Compound of Interest

Compound Name: S-(1,2-Dicarboxyethyl)glutathione

Cat. No.: B075526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and

applications of high-purity S-(1,2-Dicarboxyethyl)glutathione (DCE-GS). It includes detailed

application notes, experimental protocols, and quantitative data to support research and

development in areas such as inflammation, hepatology, and hematology.

Commercial Availability
High-purity S-(1,2-Dicarboxyethyl)glutathione (CAS No. 1115-52-2) is available from several

commercial suppliers catering to the research and pharmaceutical industries. When sourcing

this compound, it is recommended to request a certificate of analysis to ensure purity and

quality specifications are met.

Table 1: Commercial Suppliers of S-(1,2-Dicarboxyethyl)glutathione
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Supplier Product Name Purity
Available
Quantities

Notes

Bethesda

Scientific

S-(1,2-

DICARBOXYET

HYL)GLUTATHI

ONE

Not specified 250 mg

States the

product is an

intrinsic

tripeptide with

anti-inflammatory

and anti-

anaphylactic

effects.[1]

MedChemExpres

s

S-(1,2-

Dicarboxyethyl)gl

utathione

≥95.0% (HPLC) Custom

Marketed as a

peptide that

inhibits blood

coagulation and

platelet

aggregation.[2]

BOC Sciences

S-(1,2-

Dicarboxyethyl)gl

utathione

Not specified
Milligrams to

tons

Highlights its

anti-inflammatory

and anti-

anaphylactic

effects in vivo

and inhibition of

histamine

release in vitro.

[3]

CymitQuimica

S-(1,2-

dicarboxyethyl)gl

utathione

97.4% Not specified

Describes it as a

glutathione

analogue that

can prevent

acetaminophen-

induced

hepatotoxicity.[4]
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GlpBio

S-(1,2-

Dicarboxyethyl)gl

utathione

Not specified Not specified

Notes its

presence in rat

liver, heart, and

lens and its

biological

activities.

Note: Sigma-Aldrich has discontinued the sale of this product.

Application Notes
S-(1,2-Dicarboxyethyl)glutathione is a naturally occurring tripeptide found in various

mammalian tissues, including the liver, heart, and lens.[1] Research has unveiled its potential

therapeutic applications stemming from its diverse physiological activities.

Anti-Inflammatory and Anti-Allergic Activities
DCE-GS has demonstrated notable anti-inflammatory and anti-anaphylactic effects. It has been

shown to inhibit experimental conjunctival edema in rats and suppress histamine release from

mast cells, a key event in allergic responses.[5]

Hepatoprotective Effects
A significant area of investigation is the protective role of DCE-GS and its esters against drug-

induced liver injury, particularly acetaminophen-induced hepatotoxicity. The proposed

mechanism involves the elevation of glutathione (GSH) levels within hepatocytes. The triester

of DCE-GS, being more lipophilic, can effectively penetrate hepatocytes, where it is hydrolyzed

to DCE-GS. The resulting DCE-GS then upregulates the activity of γ-glutamylcysteine

synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, thereby replenishing

hepatic GSH stores and mitigating toxic damage.[6]

Inhibition of Platelet Aggregation
DCE-GS has been identified as an inhibitor of platelet aggregation. This effect is mediated, at

least in part, by its ability to increase cyclic AMP (cAMP) levels within platelets through the

activation of adenylate cyclase. Elevated cAMP levels inhibit platelet activation and subsequent

aggregation.
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Quantitative Data Summary
The following tables summarize key quantitative data from published studies on S-(1,2-
Dicarboxyethyl)glutathione.

Table 2: In Vivo Anti-Inflammatory and Anti-Anaphylactic Activity of DCE-GS in Rats

Assay Treatment Dosage Effect Reference

Carrageenan-

Induced

Conjunctival

Edema

Intravenous

DCE-GS
3 mg/kg

Up to 30%

prevention of

edema formation

[5]

Passive

Cutaneous

Anaphylaxis

Intravenous

DCE-GS
30 mg/kg

Up to 43%

inhibition of color

deposition

[5]

Table 3: In Vitro Inhibition of Histamine Release by DCE-GS

Cell Type Inducer
DCE-GS
Concentration

Inhibition of
Histamine
Release

Reference

Rat Mast Cells Compound 48/80 1 mmol/L Up to 96% [5]

Table 4: Hepatoprotective Effects of DCE-GS Triester in Rat Hepatocytes
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Parameter
Treatment
Duration

DCE-GS
Triester
Concentration

Fold Increase Reference

Glutathione

(GSH) Level
24 hours 0.5 mM 2.1-fold [6]

γ-

Glutamylcysteine

Synthetase (γ-

GCS) Activity

24 hours 1.0 mM 1.4-fold [6]

Experimental Protocols
The following are detailed protocols for key experiments involving S-(1,2-
Dicarboxyethyl)glutathione, synthesized from available literature.

Protocol for HPLC Analysis of DCE-GS in Biological
Tissues
This protocol provides a general framework for the quantification of DCE-GS in tissue samples.

Optimization may be required based on the specific tissue matrix and available equipment.

Objective: To quantify the concentration of S-(1,2-Dicarboxyethyl)glutathione in tissue

samples.

Materials:

Tissue of interest (e.g., liver, heart, lens)

S-(1,2-Dicarboxyethyl)glutathione standard

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid or perchloric acid)

HPLC system with a C18 reversed-phase column
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Fluorescence or UV detector

Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like sodium acetate or

phosphate buffer, pH adjusted)

Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde (OPA))

Procedure:

Sample Preparation:

1. Excise and weigh the tissue sample quickly and keep it on ice.

2. Homogenize the tissue in 3-5 volumes of ice-cold homogenization buffer.

3. Add an equal volume of a deproteinizing agent to the homogenate.

4. Vortex the mixture and incubate on ice for 15 minutes.

5. Centrifuge at 10,000 x g for 15 minutes at 4°C.

6. Collect the supernatant for analysis.

Derivatization (for fluorescence detection):

This step is often automated in modern HPLC systems. A common method involves

mixing the sample with OPA in the presence of a thiol-containing reagent (like 2-

mercaptoethanol) for a short period before injection.

HPLC Analysis:

Equilibrate the C18 column with the initial mobile phase conditions.

Inject a known volume of the prepared sample or standard.

Run a suitable gradient program to separate DCE-GS from other components. A typical

gradient might start with a low percentage of organic solvent (e.g., acetonitrile) and ramp

up to elute more hydrophobic compounds.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detect the analyte using either UV absorbance (around 210-220 nm) or fluorescence

detection (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).[7][8]

Quantification:

Generate a standard curve using known concentrations of the DCE-GS standard.

Determine the concentration of DCE-GS in the samples by comparing their peak areas to

the standard curve.

Protocol for Carrageenan-Induced Conjunctival Edema
in Rats
Objective: To evaluate the anti-inflammatory effect of DCE-GS on carrageenan-induced

conjunctival edema.

Materials:

Male Sprague-Dawley rats (200-250 g)

S-(1,2-Dicarboxyethyl)glutathione

Carrageenan solution (e.g., 1% in sterile saline)

Vehicle (e.g., sterile saline)

Anesthetic (for humane euthanasia)

Evans blue dye (optional, for quantifying edema)

Procedure:

Acclimatize animals for at least one week before the experiment.

Divide the rats into treatment groups (e.g., vehicle control, DCE-GS treated).

Administer DCE-GS (e.g., 3 mg/kg) or vehicle intravenously.[5]
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After a set pre-treatment time (e.g., 30 minutes), induce edema by injecting a small volume

(e.g., 50 µL) of carrageenan solution into the conjunctival sac of one eye. The contralateral

eye can receive a saline injection as a control.

At the peak of the inflammatory response (typically 3-5 hours post-carrageenan), assess the

edema.[9] This can be done by visual scoring or by a more quantitative method.

For quantitative assessment, an intravenous injection of Evans blue dye can be administered

30 minutes before the end of the experiment. After euthanasia, the conjunctiva can be

dissected, and the extravasated dye extracted and quantified spectrophotometrically.

Calculate the percentage inhibition of edema in the DCE-GS treated group compared to the

vehicle control group.

Protocol for Histamine Release Assay from Rat Mast
Cells
Objective: To determine the inhibitory effect of DCE-GS on compound 48/80-induced histamine

release from mast cells.

Materials:

Rat peritoneal mast cells (can be isolated from peritoneal lavage)

S-(1,2-Dicarboxyethyl)glutathione

Compound 48/80 (a potent mast cell degranulator)

Buffer (e.g., Tyrode's buffer)

Histamine assay kit (e.g., ELISA or fluorometric assay)

Cell lysis buffer (for determining total histamine content)

Procedure:

Isolate rat peritoneal mast cells and resuspend them in buffer at a suitable concentration.
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Pre-incubate the mast cells with various concentrations of DCE-GS (e.g., up to 1 mmol/L) or

vehicle for a specified time (e.g., 15 minutes) at 37°C.[5]

Induce histamine release by adding compound 48/80 (e.g., 10 µg/mL) and incubate for a

further period (e.g., 30 minutes) at 37°C.[10]

Centrifuge the cell suspension to pellet the cells.

Collect the supernatant to measure the released histamine.

To determine the total histamine content, lyse a separate aliquot of cells.

Measure the histamine concentration in the supernatants and the cell lysate using a

commercial histamine assay kit.

Calculate the percentage of histamine release for each condition and determine the

inhibitory effect of DCE-GS.

Protocol for Acetaminophen-Induced Hepatotoxicity in
Rats
Objective: To evaluate the protective effect of DCE-GS or its esters against acetaminophen-

induced liver injury.

Materials:

Male Wistar rats (200-250 g)

S-(1,2-Dicarboxyethyl)glutathione or its ester derivative

Acetaminophen (APAP)

Vehicle (e.g., corn oil or saline)

Blood collection supplies

Liver tissue collection supplies
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Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase

(AST)

Reagents for measuring hepatic glutathione (GSH) levels

Procedure:

Fast the rats overnight before the experiment.

Administer DCE-GS or its ester (or vehicle) to the respective groups. The route of

administration (e.g., oral, intraperitoneal) and dosage will depend on the specific compound

and study design.

After a pre-treatment period (e.g., 1 hour), administer a toxic dose of acetaminophen (e.g.,

500-1000 mg/kg, intraperitoneally).[1]

At a predetermined time point after APAP administration (e.g., 24 hours), collect blood

samples via cardiac puncture under anesthesia.

Euthanize the animals and collect liver tissue.

Measure serum ALT and AST levels as indicators of liver damage.

Homogenize a portion of the liver tissue to measure hepatic GSH levels.

A portion of the liver can also be fixed in formalin for histopathological examination.

Compare the biochemical and histological parameters between the different treatment

groups to assess the hepatoprotective effect of the DCE-GS compound.
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Caption: Mechanism of DCE-GS triester in preventing acetaminophen-induced hepatotoxicity.

Experimental Workflow for Evaluating Hepatoprotective
Effects

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b075526?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis

Start

Acclimatize Rats
(1 week)

Overnight Fasting

Divide into Treatment Groups
(Vehicle, DCE-GS Ester)

Administer DCE-GS Ester
or Vehicle

Administer Acetaminophen
(Toxic Dose)

1 hour post-treatment

Wait for 24 hours

Collect Blood and
Liver Tissue

Biochemical & Histological Analysis

End Serum ALT/AST Levels Hepatic GSH Levels Histopathology

Click to download full resolution via product page

Caption: Workflow for in vivo assessment of DCE-GS ester hepatoprotective activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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